Cas no 61278-82-8 (1H-Imidazole, 1-(dimethoxymethyl)-)

1H-Imidazole, 1-(dimethoxymethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 1-(dimethoxymethyl)-
- 1-(dimethoxymethyl)imidazole
- D73585
- SCHEMBL1406898
- CS-0068257
- 1-(Dimethoxymethyl)-1H-imidazole
- 61278-82-8
- DTXSID60458245
-
- MDL: MFCD28664851
- インチ: InChI=1S/C6H10N2O2/c1-9-6(10-2)8-4-3-7-5-8/h3-6H,1-2H3
- InChIKey: QBRJAUWSHFBOSO-UHFFFAOYSA-N
- ほほえんだ: COC(N1C=CN=C1)OC
計算された属性
- せいみつぶんしりょう: 142.0743
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 95.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 36.3Ų
じっけんとくせい
- PSA: 36.28
1H-Imidazole, 1-(dimethoxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138897-1g |
1-(Dimethoxymethyl)-1H-imidazole |
61278-82-8 | 98% | 1g |
¥12909.00 | 2024-05-06 | |
eNovation Chemicals LLC | D628688-5g |
1-(dimethoxymethyl)imidazole |
61278-82-8 | 95% | 5g |
$795 | 2025-02-27 | |
Chemenu | CM330215-1g |
1-(Dimethoxymethyl)-1H-imidazole |
61278-82-8 | 95%+ | 1g |
$2331 | 2021-08-18 | |
Chemenu | CM330215-1g |
1-(Dimethoxymethyl)-1H-imidazole |
61278-82-8 | 95%+ | 1g |
$1655 | 2023-01-19 | |
eNovation Chemicals LLC | D628688-5g |
1-(dimethoxymethyl)imidazole |
61278-82-8 | 95% | 5g |
$795 | 2024-08-03 | |
A2B Chem LLC | AY07862-1g |
1H-Imidazole, 1-(dimethoxymethyl)- |
61278-82-8 | 1g |
$2168.00 | 2024-04-19 | ||
eNovation Chemicals LLC | D628688-5g |
1-(dimethoxymethyl)imidazole |
61278-82-8 | 95% | 5g |
$795 | 2025-02-28 |
1H-Imidazole, 1-(dimethoxymethyl)- 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1H-Imidazole, 1-(dimethoxymethyl)-に関する追加情報
Introduction to 1H-Imidazole, 1-(dimethoxymethyl) and Its Applications in Modern Chemical Research
1H-Imidazole, 1-(dimethoxymethyl), with the CAS number 61278-82-8, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The presence of the dimethoxymethyl substituent at the 1-position of the imidazole ring introduces unique reactivity and functionalization possibilities, making it a valuable building block for synthetic chemistry and drug development.
The structure of 1H-Imidazole, 1-(dimethoxymethyl) features a conjugated system that allows for various electronic and steric modifications. This feature is particularly useful in medicinal chemistry, where precise control over molecular interactions is crucial for designing compounds with desired biological activity. The dimethoxymethyl group, in particular, serves as a protecting group for hydroxyl or carboxyl functionalities and can be selectively removed under specific conditions, providing flexibility in synthetic pathways.
In recent years, there has been growing interest in the applications of imidazole derivatives in therapeutic areas such as antiviral, antibacterial, and anticancer agents. The chemical properties of 1H-Imidazole, 1-(dimethoxymethyl) make it an excellent precursor for synthesizing more complex molecules. For instance, its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse side chains, which can be tailored to target specific biological pathways.
One of the most compelling aspects of this compound is its role in the development of pharmaceutical intermediates. Researchers have leveraged its reactivity to create novel analogs with enhanced pharmacological profiles. For example, studies have demonstrated its utility in generating imidazole-based inhibitors that target enzymes involved in inflammation and cancer progression. These findings highlight the compound's potential as a scaffold for future drug candidates.
The synthetic utility of 1H-Imidazole, 1-(dimethoxymethyl) has also been explored in organic synthesis methodologies. Its incorporation into multi-step synthetic routes has enabled the preparation of complex natural products and functional materials. The ability to modify its structure through cross-coupling reactions, such as Suzuki or Heck couplings, further underscores its importance as a synthetic intermediate.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the biological activity of this compound. Molecular modeling studies have revealed insights into how 1H-Imidazole, 1-(dimethoxymethyl) interacts with biological targets at the molecular level. These insights are invaluable for rational drug design and optimizing lead compounds for clinical trials.
The industrial applications of this compound extend beyond pharmaceuticals into materials science and agrochemicals. Its derivatives have been investigated for their potential use as ligands in catalytic systems and as precursors for specialty chemicals. The versatility of 1H-Imidazole, 1-(dimethoxymethyl) underscores its significance across multiple scientific disciplines.
In conclusion, 1H-Imidazole, 1-(dimethoxymethyl) (CAS no. 61278-82-8) is a multifaceted compound with broad applications in chemical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, so too will its role in advancing scientific discovery and innovation.
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